molecular formula C11H20O2Si B13900401 8-Trimethylsilyloct-7-ynoic acid

8-Trimethylsilyloct-7-ynoic acid

Cat. No.: B13900401
M. Wt: 212.36 g/mol
InChI Key: LOVCDRWXQUYCEK-UHFFFAOYSA-N
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Description

8-Trimethylsilyloct-7-ynoic acid is an organic compound with the molecular formula C11H20O2Si. It contains a trimethylsilyl group attached to an octynoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Trimethylsilyloct-7-ynoic acid typically involves the reaction of trimethylsilylacetylene with an appropriate alkyne precursor under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the coupling of the alkyne with the trimethylsilyl group. The reaction conditions may include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to promote the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Trimethylsilyloct-7-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Trimethylsilyloct-7-ynoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 8-Trimethylsilyloct-7-ynoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The alkyne moiety can undergo cycloaddition reactions, forming cyclic structures that interact with biological targets. These interactions can modulate enzyme activity, signal transduction pathways, and cellular functions .

Comparison with Similar Compounds

    Trimethylsilylacetylene: A precursor in the synthesis of 8-Trimethylsilyloct-7-ynoic acid.

    Octynoic Acid: Shares the alkyne and carboxylic acid functional groups.

    Trimethylsilylpropynoic Acid: Similar structure with a shorter carbon chain

Uniqueness: this compound is unique due to its combination of a trimethylsilyl group and an octynoic acid chain. This structural feature imparts distinct chemical reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

8-trimethylsilyloct-7-ynoic acid

InChI

InChI=1S/C11H20O2Si/c1-14(2,3)10-8-6-4-5-7-9-11(12)13/h4-7,9H2,1-3H3,(H,12,13)

InChI Key

LOVCDRWXQUYCEK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCCC(=O)O

Origin of Product

United States

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